3,4-difluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide
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Overview
Description
“3,4-difluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide” is a small molecule compound that has gained attention from the scientific community due to its potential applications in various fields of research and industry. It belongs to the class of organic compounds known as aryl-phenylketones .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as the one in this compound, is a topic of interest in the scientific community . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .Physical And Chemical Properties Analysis
The molecular formula of the compound is C21H14F2N4OS, and its molecular weight is 408.43. Further physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Heterocyclic Compound Synthesis
Heterocyclic compounds, especially those containing thiazole and pyridine rings, are of significant interest in medicinal chemistry due to their biological activities. The synthesis and reactions of related compounds, such as methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates leading to various heterocyclic derivatives, demonstrate the versatility of these molecules in creating pharmacologically active structures (Sokolov & Aksinenko, 2010).
Antineoplastic Activity
Compounds with a thiazole and pyridine structure have been identified as potent inhibitors against specific targets, such as vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. For instance, N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5- ylmethyl)amino)benzamide has shown efficacy in human lung and colon carcinoma models (Borzilleri et al., 2006).
Polymer Science
In polymer science, the synthesis of well-defined poly(p-benzamide) and related block copolymers demonstrates the role of specific functional groups in creating materials with controlled properties. These findings may suggest the utility of 3,4-difluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide in the design and synthesis of novel polymers (Yokozawa et al., 2002).
Antimicrobial Activity
Some thiazole and pyridine derivatives have been explored for their antimicrobial activities. The design and synthesis of novel molecules based on these heterocycles have led to compounds with significant antibacterial and antifungal properties, indicating potential research applications of the specified compound in developing new antimicrobial agents (Gouda et al., 2010).
Drug Discovery and Development
The detailed structural analysis and biological evaluation of similar compounds have facilitated the discovery of molecules with isotype-selective inhibition properties, opening new avenues in drug development for cancer therapy and beyond. This underscores the potential of this compound in contributing to the discovery of new therapeutic agents (Zhou et al., 2008).
Future Directions
Mechanism of Action
Target of Action
Similar compounds with indole and thiazole scaffolds have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to a variety of biological effects .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been shown to exhibit a range of biological activities .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely to depend on the specific structure of the compound and the biochemical context in which it is present.
Cellular Effects
Thiazole derivatives have been found to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazole derivatives have been found to exhibit stability and degradation over time, as well as long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Thiazole derivatives have been found to exhibit threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Thiazole derivatives have been found to interact with various enzymes and cofactors, and to influence metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives have been found to interact with various transporters and binding proteins, and to influence their localization or accumulation .
Subcellular Localization
Thiazole derivatives have been found to be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
3,4-difluoro-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F2N4OS/c22-17-8-5-14(10-18(17)23)20(28)25-15-6-3-13(4-7-15)19-12-29-21(27-19)26-16-2-1-9-24-11-16/h1-12H,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZPCTSECAVJIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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